4-methoxy-1-methyl-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one
Description
4-Methoxy-1-methyl-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core substituted with methoxy and methyl groups, linked via a carbonyl bridge to a bicyclic octahydropyrrolo[3,4-c]pyrrole moiety bearing a thiazole ring. This structure combines multiple pharmacophoric elements:
- Octahydropyrrolo[3,4-c]pyrrole: A rigid, bicyclic amine system that enhances conformational stability .
- Thiazole: A five-membered aromatic ring with sulfur and nitrogen atoms, often associated with π-stacking interactions and metabolic stability.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or GPCR modulation. Its synthesis likely employs crystallographic refinement tools like SHELX for structural validation, given the program’s widespread use in small-molecule crystallography .
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-19-10-13(14(24-2)5-15(19)22)16(23)20-6-11-8-21(9-12(11)7-20)17-18-3-4-25-17/h3-5,10-12H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGCJCKCZKTZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CC3CN(CC3C2)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are best contextualized by comparing it to analogous heterocyclic systems (Table 1). Key structural and functional differences are highlighted below.
Table 1: Structural and Functional Comparison
*Calculated using average atomic masses.
Structural Divergences
Pyridin-2-one vs. Pyrimidine/Imidazo[1,2-a]Pyridine: The target’s pyridin-2-one core provides a lactam ring with hydrogen-bond donor/acceptor sites, contrasting with the pyrimidine (in ) or fused imidazo[1,2-a]pyridine (in ), which offer different electronic profiles and steric demands.
Bridged vs. Fused Bicyclic Systems :
- The octahydropyrrolo[3,4-c]pyrrole in the target introduces a bridged bicyclic amine, enhancing rigidity compared to the fused imidazo[1,2-a]pyridine in . This rigidity may improve target binding specificity .
Substituent Effects: The thiazole in the target (vs. thioxo in or nitrophenyl in ) contributes to distinct electronic and steric properties. Thiazole’s aromaticity and sulfur atom may enhance metabolic stability and π-π interactions .
Functional Implications
- Synthetic Complexity : The target’s bridged pyrrolo-pyrrole system likely requires multi-step synthesis with precise stereochemical control, contrasting with the simpler fused-ring systems in and .
- Solubility : The target’s LogP is expected to be moderate (estimated ~2.5–3.5), lower than the highly lipophilic imidazo[1,2-a]pyridine derivative in but higher than the nitro-substituted compound in .
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